![molecular formula C24H20N4O B2671270 1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-90-2](/img/structure/B2671270.png)
1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of this compound involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Molecular Structure Analysis
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds .
Scientific Research Applications
Fluorescence Properties and Chemical Sensing
- The compound has been investigated for its potential in fluorescence-based applications. For instance, a study on a related compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), highlighted its utility as a fluorescent chemosensor for detecting Al3+ ions with high selectivity and sensitivity due to its off–on type fluorescence response (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018). This suggests the potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives in chemical sensing applications.
Antimicrobial and Anticancer Activity
- Research has shown that novel pyrazole derivatives, including those with pyrazolo[3,4-d]pyrimidin-4-one structures, exhibit significant antimicrobial and anticancer activities. One study synthesized a series of these compounds and found that some of them exhibited higher anticancer activity than the reference drug doxorubicin, as well as possessing good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings demonstrate the potential of such compounds in developing new therapeutic agents.
Heterocyclic Chemistry and Synthesis of Novel Compounds
- The pyrazolo[3,4-d]pyrimidin-4-one core has been utilized in the synthesis of a wide range of heterocyclic compounds. For example, a reaction between 2-amino-5-arylazonicotinonitriles and dimethylformamide dimethylacetal led to the formation of new pyrazolo[3,4-c]pyridine derivatives. These compounds have been further reacted to produce novel pyrazolo[4′,3′:4,5]pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in the synthesis of complex heterocyclic systems (Behbehani, Ibrahim, & Elnagdi, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-5-12-22(17(16)2)28-23-21(13-26-28)24(29)27(15-25-23)14-19-10-6-9-18-8-3-4-11-20(18)19/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJVEJTOIFPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

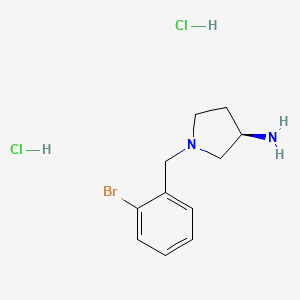
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)
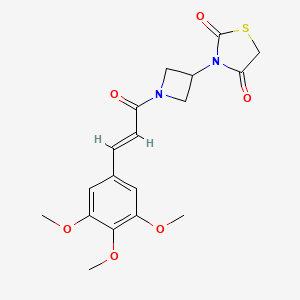
![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)

![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)

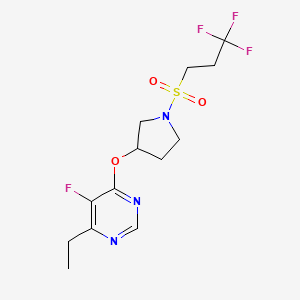
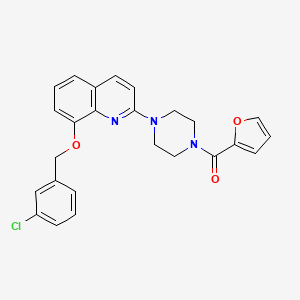
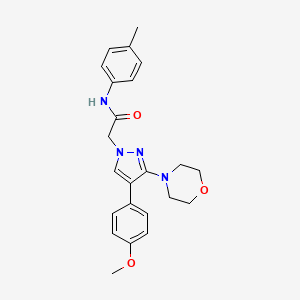
![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)
![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)

